N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQAIPXRQVBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it valuable in drug discovery and development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
The compound belongs to a class of cyclohexanecarboxamides designed for high-affinity binding to 5-HT1A receptors. Below is a detailed comparison with structurally and functionally related compounds, supported by research findings:
Structural Analogues and Binding Affinity
Key Observations :
- 18F-FCWAY and 18F-Mefway share the cyclohexanecarboxamide core but differ in fluorine substitution. 18F-FCWAY’s trans-4-fluoro group confers high receptor affinity but susceptibility to defluorination, leading to bone uptake .
- 18F-Mefway replaces the trans-4-fluoro with a fluoromethyl group, improving metabolic stability and reducing defluorination .
- The target compound replaces the ethyl linker with a sulfonyl group and substitutes the 2-methoxyphenylpiperazine with a 2-fluorophenylpiperazine. These modifications may alter binding kinetics and metabolic pathways, though empirical data are lacking.
Pharmacokinetic and Imaging Performance
Key Comparisons :
- Defluorination : 18F-FCWAY’s trans-4-fluoro group is prone to enzymatic cleavage, necessitating co-administration of inhibitors like miconazole . In contrast, 18F-Mefway’s fluoromethyl group resists defluorination, enhancing its suitability for prolonged imaging .
- Receptor Specificity : All compounds exhibit high 5-HT1A selectivity, with hippocampus-to-cerebellum ratios exceeding 9.0 in primates .
Clinical and Preclinical Utility
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H26FN3O4S
- Molecular Weight : 465.59 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and cancer cell pathways.
- Anticancer Activity : Research indicates that compounds with similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, compounds have demonstrated the ability to down-regulate Bcl-2 and Bcl-XL, leading to increased apoptosis in treated cells .
- Neurotransmitter Reuptake Inhibition : The compound's piperazine moiety suggests potential activity as a selective serotonin reuptake inhibitor (SSRI). Previous studies have indicated that modifications in the piperazine structure can enhance selectivity for neurotransmitter transporters, which may lead to improved therapeutic profiles for mood disorders .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MALME-3M (Melanoma) | 0.8 | Induces apoptosis via Bcl-2 inhibition |
| Compound 2 | HL-60 (Leukemia) | 0.7 | Pro-apoptotic gene up-regulation |
| Compound 3 | SK-MEL-5 (Melanoma) | 0.6 | Antiangiogenic effects observed |
Case Studies
-
Study on Apoptosis Induction :
A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability across multiple lines, with apoptosis confirmed through DAPI staining and gene expression analysis . -
Neuropharmacological Effects :
Another investigation focused on the compound's potential as an SSRI. The study highlighted that modifications to the piperazine ring could enhance binding affinity for serotonin transporters, suggesting therapeutic applications in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring, sulfonylation, and carboxamide coupling. Key steps include:
- Piperazine functionalization : Reacting 4-(2-fluorophenyl)piperazine with sulfonyl chloride derivatives under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions .
- Sulfonylation : Introducing the sulfonyl ethyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid hydrolysis .
- Carboxamide coupling : Using cyclohexanecarboxylic acid activated by EDCI/HOBt in DMF, with reaction times optimized to 12–24 hours for >80% yield .
- Optimization : Solvent polarity (DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents should be systematically tested using design-of-experiment (DoE) frameworks .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), sulfonyl moiety (δ 3.8–4.2 ppm for SO₂–CH₂), and cyclohexane carboxamide (δ 1.2–2.0 ppm for cyclohexane protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~459.49) and fragments corresponding to sulfonyl-ethyl cleavage .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Receptor subtype selectivity : Use radioligand displacement assays (e.g., ³H-spiperone for D2/D3 receptors) to compare binding affinities (Ki) across isoforms .
- Buffer conditions : Test pH (6.5 vs. 7.4) and ionic strength (e.g., 150 mM NaCl) to assess their impact on binding kinetics .
- Data normalization : Employ internal controls (e.g., reference ligands like clozapine) to standardize results across labs .
- Example : A study on analogous piperazine sulfonamides showed 10-fold affinity differences for D3 receptors when assayed in Tris-HCl vs. HEPES buffers .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the fluorophenyl and sulfonyl motifs?
- Methodological Answer :
- Fluorophenyl modifications : Synthesize analogs with para- or meta-fluoro substitution and compare logP (lipophilicity) and metabolic stability using microsomal assays .
- Sulfonyl group replacement : Replace –SO₂– with –CO– or –PO₃– and evaluate pharmacokinetic parameters (e.g., plasma half-life in rodent models) .
- Computational modeling : Perform docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) and prioritize synthetic targets .
Q. How can researchers address discrepancies in cytotoxicity profiles observed in vitro vs. in vivo models?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify active metabolites in plasma and liver microsomes, which may explain enhanced or reduced toxicity in vivo .
- Dose scaling : Apply allometric scaling (e.g., body surface area normalization) to reconcile IC50 values from cell lines (μM range) with in vivo LD50 (mg/kg) .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs (e.g., liver, kidneys) and correlate with histopathological findings .
Key Considerations for Future Research
- Toxicology : Conduct subchronic toxicity studies in rodents (28-day dosing) to establish NOAEL (No Observed Adverse Effect Level) .
- Formulation : Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility for intravenous administration .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects in disease-relevant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
